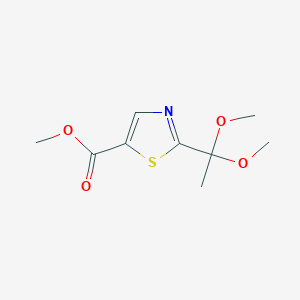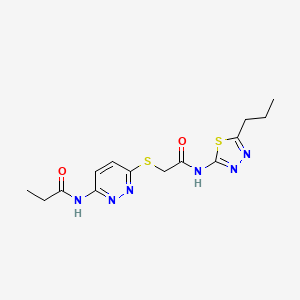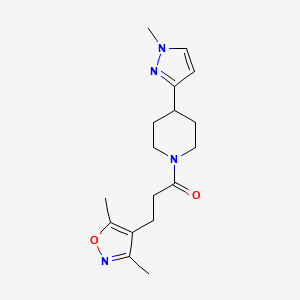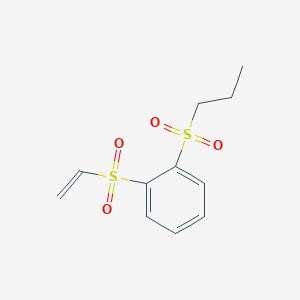
Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate, commonly known as DMET, is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMET is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for drug discovery.
Mécanisme D'action
The exact mechanism of action of DMET is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation. DMET has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMET has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cell growth and proliferation, including DNA topoisomerase II and protein kinase C. DMET has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, DMET has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMET has several advantages for use in laboratory experiments. It is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for drug discovery. DMET is also relatively easy to synthesize, with several methods available for its preparation. However, DMET has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on DMET. One area of focus is the development of DMET-based drugs for the treatment of cancer and infectious diseases. Another area of research is the study of the mechanism of action of DMET, which could lead to the development of more effective treatments. Additionally, further studies are needed to determine the safety and efficacy of DMET in humans, which could pave the way for its use in clinical trials.
Méthodes De Synthèse
DMET can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with methyl acrylate, followed by the addition of 1,1-dimethoxyethene. Another method involves the reaction of 2-aminothiazole with ethyl chloroacetate, followed by the addition of sodium methoxide and 1,1-dimethoxyethene. These methods yield DMET in good yields and high purity.
Applications De Recherche Scientifique
DMET has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. DMET has also been found to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-9(13-3,14-4)8-10-5-6(15-8)7(11)12-2/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNXSOROAOJXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)
![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)



![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}benzamide](/img/structure/B2525060.png)
![Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate](/img/structure/B2525061.png)

![Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate](/img/structure/B2525064.png)

![4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B2525069.png)